molecular formula C14H13NO3S2 B2916673 (Z)-methyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 19375-22-5

(Z)-methyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No.: B2916673
CAS No.: 19375-22-5
M. Wt: 307.38
InChI Key: YYURDKKKWRIBEH-LUAWRHEFSA-N
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Description

(Z)-Methyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a complex organic compound belonging to the class of thiazolidinones Thiazolidinones are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-methyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves the cyclization of thiosemicarbazones with α-haloketones. The reaction proceeds under acidic conditions, often using a strong acid like hydrochloric acid as a catalyst. The process requires careful control of temperature and pH to ensure the formation of the desired thiazolidinone ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters can help maintain consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions: (Z)-Methyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of thiol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Thiol derivatives.

  • Substitution: Substituted thiazolidinones with various functional groups.

Scientific Research Applications

(Z)-Methyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound exhibits biological activity, making it a candidate for drug development and bioactive molecule synthesis.

  • Medicine: Its derivatives have shown potential in treating various diseases, including cancer and bacterial infections.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which (Z)-methyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

(Z)-Methyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is compared with other thiazolidinone derivatives, such as:

  • (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid: This compound differs in the length of the alkyl chain and functional group.

  • (Z)-Methyl 3-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate: This compound has a methoxy group on the benzylidene ring, altering its properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.

Biological Activity

(Z)-methyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize existing research findings regarding its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₉NO₃S₂
  • Molecular Weight : 279.33 g/mol
  • CAS Number : 1151944-57-8

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Cytotoxicity
    • Studies have shown that derivatives of thiazolidine compounds exhibit significant cytotoxic effects against a range of human tumor cell lines. For instance, related compounds displayed IC₅₀ values in the nanomolar range against various cancer cell lines, indicating potent anti-cancer properties .
    • In vitro studies revealed that this compound inhibits cell proliferation in several cancer cell lines, suggesting a mechanism involving apoptosis or cell cycle arrest.
  • Mechanism of Action
    • The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of key cellular pathways involved in tumor growth. The presence of the thiazolidine ring is crucial for its biological activity, as it facilitates interactions with cellular targets .
    • Some studies suggest that these compounds may also act as inhibitors of specific enzymes involved in cancer progression, such as tyrosinase, which is relevant in melanoma treatment .
  • Antioxidant Activity
    • Preliminary investigations indicate that this compound may possess antioxidant properties, potentially contributing to its cytoprotective effects against oxidative stress in cells. This aspect is particularly relevant for therapeutic applications in diseases where oxidative damage plays a critical role .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Demonstrated potent cytotoxicity against human tumor cell lines with nanomolar IC₅₀ values.
Investigated the mechanism of action involving apoptosis induction and enzyme inhibition.
Reported on the anti-melanogenic effects linked to tyrosinase inhibition in melanoma cells.
Explored antioxidant properties that may enhance its therapeutic potential against oxidative stress-related diseases.

Properties

IUPAC Name

methyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-18-12(16)7-8-15-13(17)11(20-14(15)19)9-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYURDKKKWRIBEH-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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